Tetrabutylphosphonium bromide
Overview
Description
Tetrabutylphosphonium bromide is an organic compound with the chemical formula C16H36PBr. It is a quaternary phosphonium salt, typically appearing as a transparent to pale yellow liquid. This compound is known for its use as an ionic liquid and phase-transfer catalyst, making it valuable in various chemical processes .
Mechanism of Action
Target of Action
Tetrabutylphosphonium bromide (TBPB) is a quaternary salt . Its primary targets are the halogen exchange reactions and ruthenium catalysts . It acts as a medium to disperse ruthenium catalyst for the synthesis of ethylene glycol from synthesis gas via ruthenium melt catalysis . It also acts as a catalyst supported on silica or alumina for the halogen exchange reaction to synthesize alkyl bromide from alkyl chloride .
Mode of Action
TBPB interacts with its targets by acting as a phase-transfer catalyst . In high temperatures, it facilitates the dealkoxycarbonylation of malonates and β-keto esters by heating in stearic acid . It also serves as an ionic liquid solvent in the regioselective O-alkylation of C/O ambident nucleophiles .
Biochemical Pathways
It is known that tbpb plays a role in the synthesis of ethylene glycol from synthesis gas via ruthenium melt catalysis . It also participates in the halogen exchange reaction to synthesize alkyl bromide from alkyl chloride .
Result of Action
The molecular and cellular effects of TBPB’s action are primarily seen in its role as a catalyst. It facilitates the synthesis of ethylene glycol from synthesis gas via ruthenium melt catalysis . It also aids in the halogen exchange reaction to synthesize alkyl bromide from alkyl chloride .
Action Environment
The action, efficacy, and stability of TBPB are influenced by environmental factors such as temperature and the presence of other compounds. For instance, TBPB is used as a phase-transfer catalyst at high temperatures . The presence of other compounds, such as ruthenium catalysts or alkyl chloride, also affects its action .
Biochemical Analysis
Biochemical Properties
Tetrabutylphosphonium bromide has been found to interact with various biomolecules. For instance, it has been used as a medium to disperse ruthenium catalyst for the synthesis of ethylene glycol from synthesis gas via ruthenium melt catalysis . It has also been used as a catalyst supported on silica or alumina for the halogen exchange reaction to synthesize alkyl bromide from alkyl chloride . These interactions suggest that this compound may have a role in biochemical reactions involving these enzymes and proteins .
Cellular Effects
This suggests that this compound may influence cell function by affecting the delivery of macromolecular cargo, particularly nucleic acids .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to affect the stability of hydrate formation effectively . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Given its role as a phase transfer catalyst, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
As a phase transfer catalyst, it may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Given its role in biochemical reactions and potential interactions with various biomolecules, it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylphosphonium bromide can be synthesized through the reaction of tetrabutylphosphine with bromine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction is as follows:
(C4H9)3P+Br2→(C4H9)4PBr
The reaction is exothermic and requires careful control of temperature and reaction conditions to ensure complete conversion and to avoid side reactions .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Phase-Transfer Catalysis: It acts as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., organic and aqueous phases).
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and cyanides.
Catalysis Conditions: As a phase-transfer catalyst, it is often used in reactions involving organic solvents and aqueous solutions, typically at elevated temperatures to enhance reaction rates.
Major Products:
Alkyl Bromides: When used in halogen exchange reactions, this compound can produce various alkyl bromides from alkyl chlorides.
Ionic Liquids: It can also be used to synthesize various ionic liquids by reacting with different anions.
Scientific Research Applications
Tetrabutylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring phase-transfer catalysis.
Comparison with Similar Compounds
Tetrabutylammonium Bromide: Similar in structure but contains nitrogen instead of phosphorus.
Tetraphenylphosphonium Bromide: Contains phenyl groups instead of butyl groups.
Tetrabutylphosphonium Chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness: Tetrabutylphosphonium bromide is unique due to its high thermal stability and effectiveness as a phase-transfer catalyst at elevated temperatures. Its ability to form ionic liquids and deep eutectic solvents also sets it apart from other similar compounds .
Properties
IUPAC Name |
tetrabutylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHXQBLJXBGEKF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2304-30-5 (chloride), 3115-66-0 (iodide) | |
Record name | Tetrabutylphosphonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047945 | |
Record name | Tetrabutylphosphonium bromide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3115-68-2 | |
Record name | Tetrabutylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3115-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrabutylphosphonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylphosphonium bromide | |
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Record name | Phosphonium, tetrabutyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Tetrabutylphosphonium bromide | |
Source | EPA DSSTox | |
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Record name | Tetrabutylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.534 | |
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Record name | TETRABUTYLPHOSPHONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2953275L2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrabutylphosphonium bromide?
A1: this compound has the molecular formula (C4H9)4PBr and a molecular weight of 323.37 g/mol.
Q2: How can TBPB be characterized spectroscopically?
A2: TBPB can be characterized using various spectroscopic techniques:
- NMR Spectroscopy: ¹³C and ³¹P NMR provide information about the carbon and phosphorus environments in the molecule. For instance, a study identified the transformation of TBPB to tributylphosphine oxide during a chloride-fluoride exchange reaction using ¹³C and ³¹P NMR. []
- FTIR Spectroscopy: FTIR helps identify functional groups and analyze changes in chemical bonds. This technique has been used to investigate the structure of dehydrofluorinated poly(vinylidene fluoride) after reacting with TBPB and aqueous sodium hydroxide. []
Q3: What is the thermal stability of TBPB?
A3: TBPB exhibits good thermal stability. Studies on kaolinite-TBPB intercalation compounds show that TBPB starts to decompose at temperatures above 100°C, highlighting its higher thermal stability compared to its ammonium analog, tetrabutylammonium bromide. []
Q4: How does this compound function as a phase transfer catalyst?
A5: TBPB acts as a phase transfer catalyst by facilitating the transfer of reactants between two immiscible phases, typically an aqueous phase and an organic phase. Its ability to dissolve in both polar and nonpolar environments allows it to shuttle ions across the phase boundary, promoting reactions that would otherwise proceed slowly or not at all. [, , , , , , , , ]
Q5: Can you provide examples of reactions where TBPB is used as a catalyst?
A5: TBPB has found use as a catalyst in various reactions, including:
- Oxidation: It catalyzes the selective oxidation of benzyl alcohols to benzaldehydes using potassium dichromate [], as well as the oxidation of primary aliphatic alcohols to their corresponding aldehydes using monochromate in benzene. []
- Dehydration: TBPB serves as both a solvent and catalyst in the dehydration of diols to conjugated dienes. This property is particularly useful in the biobased production of 1,3-butadiene from 1,4-butanediol. []
- Chlorination: TBPB effectively catalyzes the additive chlorination of 1,3-butadiene, directing chlorine preferentially to 1,2 positions. []
- Thiolysis: TBPB promotes the regioselective ring-opening of 1,2-epoxides with diaryl disulfides in the presence of zinc and bismuth(III) trifluoroacetate or bismuth(III) triflate. []
- Aldolization: TBPB, in conjunction with K2CO3, facilitates the direct aldolization of unprotected fructose with long-chain aldehydes (C8–C12) under microwave irradiation. []
Q6: What are the advantages of using this compound as a phase transfer catalyst?
A6: TBPB offers several advantages as a phase transfer catalyst:
- High Activity: It exhibits good catalytic activity in various reactions, leading to efficient transformations. [, , , ]
- Selectivity: TBPB demonstrates selectivity in promoting desired reactions, minimizing side product formation. [, , , , , ]
- Mild Reaction Conditions: Reactions catalyzed by TBPB often proceed under milder conditions, such as lower temperatures and pressures, compared to conventional methods. [, , ]
- Ease of Product Separation: The use of TBPB can simplify product isolation and purification, as it often forms a separate phase from the reaction mixture. []
Q7: How is this compound used in material science?
A7: In material science, TBPB plays a significant role in:
- Polymer Synthesis: TBPB is a catalyst in synthesizing various polymers, including polyphosphates [], fluoropolymers [], polycarbonates with pendant chloromethyl groups [], and polyethers with unsymmetrical structures []. It also participates in dehydrofluorination reactions to modify poly(vinylidene fluoride). []
- Membrane Modification: TBPB enhances the properties of sulfonated poly(ether ether ketone) (SPEEK) membranes used in proton exchange membrane (PEM) fuel cells. []
- Intercalation Compounds: TBPB intercalates into the layers of kaolinite, expanding its interlayer spacing and altering its properties. These intercalation compounds exhibit improved thermal stability and resistance to solvents. []
Q8: What are the applications of TBPB in environmental science?
A8: TBPB contributes to environmental science through:
- Gas Hydrate Formation: It acts as a promoter for the formation of semiclathrate hydrates with methane, carbon dioxide, and nitrogen, offering potential for gas storage and separation applications. [, , ]
- Hydrogen Sulfide Utilization: TBPB catalyzes the reaction of hydrogen sulfide with benzyl chloride to produce dibenzyl sulfide and dibenzyl disulfide, providing a way to utilize this toxic gas for valuable chemical synthesis. [, ]
Q9: Are there applications of TBPB in extraction processes?
A9: Yes, TBPB plays a role in various extraction processes, including:
- Denitrogenation of Fuel Oils: TBPB-based deep eutectic solvents (DESs) efficiently extract nitrogen compounds from fuel oils, improving their quality and environmental friendliness. [, ]
- Toluene Extraction: TBPB-based DESs effectively separate toluene from toluene/heptane mixtures, demonstrating potential for industrial applications. []
Q10: Has computational chemistry been employed to study TBPB?
A10: Yes, computational chemistry techniques, particularly quantum chemical calculations, have been utilized to:
- Screen Ionic Liquids and DESs: These calculations helped predict the activity coefficients of nitrogen compounds and diesel in TBPB-based DESs, aiding in the selection of suitable solvents for denitrogenation. []
- Investigate Extraction Mechanisms: Quantum chemical calculations provided insights into the interactions between TBPB-based DESs and nitrogen compounds at the molecular level. []
Q11: How do structural modifications of this compound affect its activity?
A11: While limited information is available on specific structure-activity relationships for TBPB, altering the alkyl chain length or introducing different substituents on the phosphonium cation can influence its solubility, steric hindrance, and electronic properties, ultimately impacting its catalytic activity and selectivity. Further research is needed to establish detailed structure-activity relationships for TBPB and its derivatives.
Q12: What is the environmental impact of TBPB?
A13: Research on the environmental impact of TBPB is still ongoing. One study found that high doses of TBPB in soil negatively affected enzyme activity, organic matter characteristics, and posed a risk to Aliivibrio fischeri bacteria, indicating potential ecotoxicological effects. []
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